
Ethyl 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoate
Overview
Description
Ethyl 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C12H13FO4 and its molecular weight is 240.23 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and implications for therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of approximately 240.23 g/mol. The compound features a propanoate backbone and a substituted aromatic ring, which are crucial for its biological activity.
Synthesis Methodology:
The compound can be synthesized through a Claisen-Schmidt condensation reaction involving 4-fluorobenzaldehyde and ethyl acetoacetate in the presence of a base, typically sodium hydroxide. This method allows for the introduction of the fluorine and methoxy groups, which are believed to enhance the compound's pharmacological properties.
Antimicrobial Properties
Research indicates that this compound exhibits moderate antimicrobial activity against various pathogens. Studies have shown its efficacy against Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action is likely related to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Pathogen Type | Activity Level |
---|---|
Gram-positive Bacteria | Moderate |
Gram-negative Bacteria | Moderate |
Fungi | Moderate |
Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly in inducing apoptosis in cancer cell lines. In vitro studies demonstrate that it can significantly increase caspase-3 activity, a key marker of apoptosis, in various cancer cell lines such as MDA-MB-231 and Hs 578T.
Case Study:
In a study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in:
- Caspase-3 Activation: Indicating apoptotic cell death.
- Cell Cycle Arrest: Evidence of G2/M phase arrest was observed.
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics. However, its metabolic stability varies, with some analogs showing rapid degradation in liver microsomes.
Toxicity Profile:
Preliminary toxicity assessments reveal that the compound exhibits low toxicity towards normal human cells (IC50 > 25 µM), suggesting a potentially safe therapeutic window for further development.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds highlights the unique attributes of this compound:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate | C₁₂H₁₂BrFO₄ | Contains bromine instead of fluorine |
Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate | C₁₂H₁₃ClO₄ | Chlorine substitution affects reactivity |
Ethyl 3-(2-fluoro-5-nitrophenyl)-3-oxopropanoate | C₁₂H₁₂FNO₄ | Nitro group introduces different electronic properties |
This table illustrates how the specific functional groups in this compound may enhance its biological activities compared to other similar compounds.
Scientific Research Applications
Pharmaceutical Development
Ethyl 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoate is primarily utilized as an intermediate in the synthesis of novel pharmaceuticals. Its structural features contribute to the development of compounds with potential therapeutic effects. Specific applications include:
- Anti-inflammatory Drugs : The compound has been explored for its ability to inhibit inflammatory pathways, making it a candidate for anti-inflammatory drug development.
- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens, suggesting its utility in formulating new antibiotics.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, enabling chemists to construct complex molecular architectures efficiently. Key applications include:
- Synthesis of Bioactive Compounds : It acts as a precursor to synthesize bioactive molecules, which are crucial in medicinal chemistry.
- Diverse Reaction Pathways : The compound can participate in various chemical reactions, including Claisen condensation and Michael additions, facilitating the creation of diverse chemical entities.
Biochemical Research
In biochemical studies, this compound is used to investigate enzyme interactions and metabolic pathways. Its applications include:
- Enzyme Inhibition Studies : Researchers utilize this compound to explore its inhibitory effects on specific enzymes, which can lead to insights into metabolic regulation.
- Drug Metabolism Studies : The compound's metabolic stability and degradation pathways are studied to understand how drugs are processed in biological systems.
-
Anti-inflammatory Activity :
A study demonstrated that derivatives of this compound showed significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential for developing new anti-inflammatory therapies. -
Antimicrobial Properties :
Research conducted on the antimicrobial efficacy of this compound revealed moderate activity against Gram-positive and Gram-negative bacteria, indicating its potential application in creating new antibiotics.
Properties
IUPAC Name |
ethyl 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO4/c1-3-17-12(15)7-10(14)8-4-5-9(13)11(6-8)16-2/h4-6H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZXGTPEOQKDRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C=C1)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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